3-[(5-Chloro-2-methoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[(5-Chloro-2-methoxyphenyl)carbamoyl]bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloro-2-methoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyaniline with bicyclo[2.2.1]heptane-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloro-2-methoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-[(5-Chloro-2-methoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-2-methoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: A structurally related compound with similar chemical properties.
Norbornane: Another bicyclic compound with a different substitution pattern.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: A methyl ester derivative with distinct reactivity.
Uniqueness
3-[(5-Chloro-2-methoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the 5-chloro-2-methoxyphenyl group, which imparts specific chemical and biological properties. This substitution pattern enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C16H18ClNO4 |
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Molecular Weight |
323.77 g/mol |
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18ClNO4/c1-22-12-5-4-10(17)7-11(12)18-15(19)13-8-2-3-9(6-8)14(13)16(20)21/h4-5,7-9,13-14H,2-3,6H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
FYUCKUTXZAGUAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2C3CCC(C3)C2C(=O)O |
Origin of Product |
United States |
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